1-(Pyrrolidin-2-yl)propane-1,2-dione
Description
1-(Pyrrolidin-2-yl)propane-1,2-dione is a diketone derivative featuring a pyrrolidine ring attached to a 1,2-diketone backbone. These derivatives are often functionalized further to form thiosemicarbazones, which exhibit notable antioxidant and coordination properties .
The pyrrolidine substituent introduces a five-membered saturated ring with a secondary amine, influencing the compound’s electronic properties, solubility, and ability to coordinate with metal ions.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-pyrrolidin-2-ylpropane-1,2-dione |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(10)6-3-2-4-8-6/h6,8H,2-4H2,1H3 |
InChI Key |
HMKKVGWQCCEOQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)C1CCCN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Impact :
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) affects steric hindrance and basicity. Smaller rings (pyrrolidine) may enhance membrane permeability .
- Electron-Donating Groups : Morpholine’s oxygen atom increases polarity and coordination flexibility, improving metal-binding capacity .
Thiosemicarbazone Derivatives
Functionalization of 1,2-diketones with thiosemicarbazides yields ligands with enhanced bioactivity. Key derivatives:
Key Findings :
- Phenyl vs. Allyl : Phenyl groups enhance π-π stacking and electron delocalization, improving radical scavenging .
- Metal Coordination : Cu(II) and Ni(II) complexes often outperform free ligands. For example, Ni(II)-morpholinyl complexes surpass Trolox in activity , while Fe(III) and Cu(II)-piperidinyl complexes show moderate efficacy .
Aromatic and Heteroaromatic Analogs
Substitution of the amine group with aromatic or heteroaromatic systems alters electronic properties:
Comparison :
- Natural vs. Synthetic : Furyl derivatives are plant-derived, suggesting biocompatibility, while synthetic phenyl analogs offer tunable properties .
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